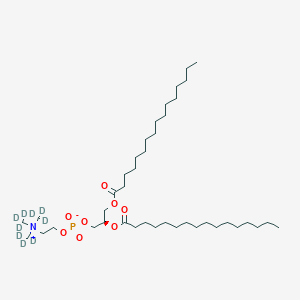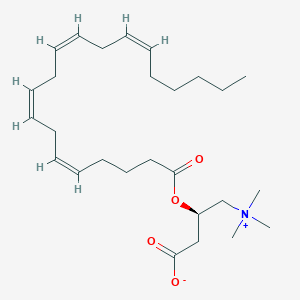
Arachidonoylcarnitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arachidonoylcarnitine is a long-chain acylcarnitine, specifically the carnitine ester of arachidonic acid. It is a metabolite involved in various metabolic pathways and has been identified as a biomarker for certain metabolic conditions . This compound plays a significant role in lipid metabolism and is associated with cardiometabolic responses .
準備方法
Synthetic Routes and Reaction Conditions: Arachidonoylcarnitine can be synthesized through the esterification of arachidonic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process typically involves chromatographic techniques to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the arachidonic acid moiety, leading to the formation of various oxidized metabolites.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield arachidonic acid and L-carnitine.
Substitution: The carboxyl group of arachidonic acid can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts can be used.
Hydrolysis: Acidic or basic aqueous solutions are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized this compound derivatives.
Hydrolysis: Arachidonic acid and L-carnitine.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Arachidonoylcarnitine has several scientific research applications:
Biology: Studied for its role in lipid metabolism and its association with metabolic disorders.
Medicine: Investigated as a biomarker for cardiometabolic responses and potential therapeutic target for metabolic diseases.
Industry: Utilized in the development of diagnostic assays and research on metabolic pathways.
作用機序
Arachidonoylcarnitine exerts its effects primarily through its involvement in lipid metabolism. It acts as a substrate for enzymes involved in the β-oxidation of fatty acids. The compound can influence various metabolic pathways, including those related to energy production and lipid signaling. Molecular targets include enzymes like carnitine palmitoyltransferase and acyl-CoA dehydrogenase.
類似化合物との比較
Palmitoylcarnitine: Another long-chain acylcarnitine involved in fatty acid metabolism.
Oleoylcarnitine: Similar in structure but with a different fatty acid moiety.
Stearoylcarnitine: Another long-chain acylcarnitine with a saturated fatty acid moiety.
Uniqueness: Arachidonoylcarnitine is unique due to its arachidonic acid moiety, which is a polyunsaturated fatty acid. This gives it distinct properties and roles in lipid signaling and metabolism compared to other acylcarnitines.
特性
CAS番号 |
36816-11-2 |
|---|---|
分子式 |
C27H45NO4 |
分子量 |
447.6 g/mol |
IUPAC名 |
(3R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C27H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3/b10-9-,13-12-,16-15-,19-18-/t25-/m1/s1 |
InChIキー |
RBFQHRALHSUPIA-JTPUQHSZSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


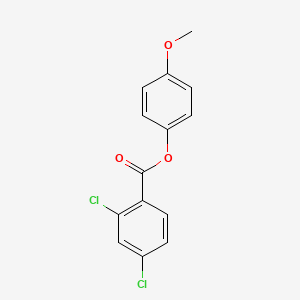

![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
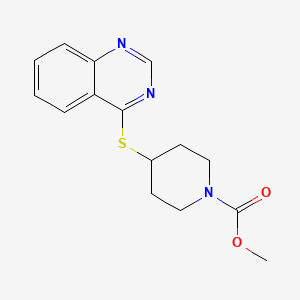
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)

![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
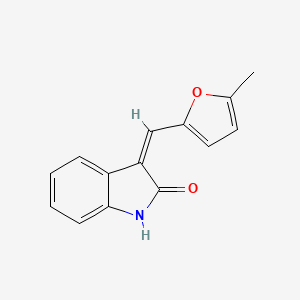
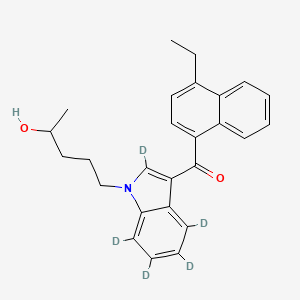
![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
